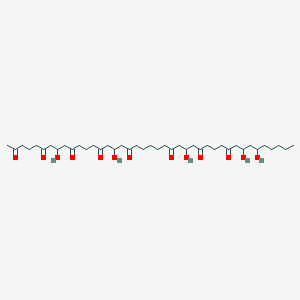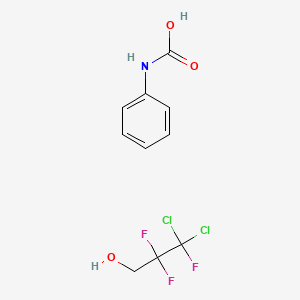
2-Ethyl-2,4-dimethylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2,4-dimethylpentan-1-ol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to a carbon atom within a branched aliphatic chain. The molecular formula for this compound is C9H20O, and it is known for its unique structural properties that contribute to its reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-2,4-dimethylpentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where an alkyl or aryl magnesium halide (Grignard reagent) reacts with a carbonyl compound. For instance, the reaction between 2-methylpropanal and isopropyl magnesium iodide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2,4-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
Reduction: The compound can be reduced to form alkanes or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrogen halides (HX) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
2-Ethyl-2,4-dimethylpentan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Research explores its potential therapeutic properties and its use in drug formulation.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Ethyl-2,4-dimethylpentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds and other interactions that influence the compound’s reactivity and biological activity. The pathways involved include metabolic processes where the compound is either synthesized or broken down within the organism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethylpentan-1-ol
- 2,4-Dimethylpentan-3-ol
- 2-Methyl-2,4-pentanediol
Uniqueness
2-Ethyl-2,4-dimethylpentan-1-ol is unique due to its specific branching and the position of the hydroxyl group, which confer distinct physical and chemical properties. These structural features influence its reactivity, making it suitable for specific applications that similar compounds may not fulfill .
Propriétés
Numéro CAS |
66793-98-4 |
|---|---|
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
2-ethyl-2,4-dimethylpentan-1-ol |
InChI |
InChI=1S/C9H20O/c1-5-9(4,7-10)6-8(2)3/h8,10H,5-7H2,1-4H3 |
Clé InChI |
JIZZVMCXCCJUHI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane](/img/structure/B14468089.png)

![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)
![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)



![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)
